Kinase Inhibition Profile: Class-Level SAR of 4-Anilinoquinoline-3-carboxamides
The target compound falls within the scope of a patent family (EP2680886) describing substituted quinoline compounds capable of modulating protein tyrosine kinase activity, including c-Met, KDR, and PDGFR kinases . While no direct head-to-head data for this specific compound versus its immediate analogs are publicly available, the patent establishes that the 4-anilino substituent and the 3-carboxamide group are critical pharmacophoric elements; variations in the aniline ring (e.g., 4-fluoro vs. hydrogen vs. 4-chloro) and the amide moiety (thiomorpholino vs. morpholino vs. piperidino) produced differential inhibitory activities across the kinase panel . This class-level inference indicates that the 4-fluorophenyl/thiomorpholino combination is one of many possible vectors for kinase selectivity tuning, and its precise selectivity profile must be determined empirically by the end user.
| Evidence Dimension | Kinase inhibitory activity (qualitative SAR) |
|---|---|
| Target Compound Data | No publicly reported IC₅₀ or Kd values |
| Comparator Or Baseline | Structurally related 4-anilinoquinoline-3-carboxamides disclosed in EP2680886; specific IC₅₀ values not extractable for this exact compound |
| Quantified Difference | Not available |
| Conditions | Biochemical kinase assays as described in EP2680886; specific assay conditions not disclosed for this compound |
Why This Matters
Procurement of this compound is only justifiable if the researcher’s SAR campaign specifically requires the 4-fluorophenyl/thiomorpholino substitution and is prepared to generate primary pharmacological data.
- [1] Sunshine Lake Pharma Co., Ltd. & Calitor Sciences, LLC. (2016). Substituted Quinoline Compounds. European Patent No. EP2680886B1. Filed 21 February 2012, granted 10 August 2016. View Source
